Lipophilicity Advantage Over the Amide Analog: XLogP3‑AA Comparison
The target compound is significantly more lipophilic than its direct amide analog N‑(1,3‑benzothiazol‑2‑yl)‑4‑(pyrrolidin‑1‑ylsulfonyl)benzamide. Computed XLogP3‑AA of the target ester is 3.8, which falls within the ideal range for oral absorption and blood–brain barrier penetration (typically XLogP 2–5), whereas the amide congener is predicted to have an XLogP of approximately 1.5–2.0, reflecting the greater polarity of the secondary amide bond [1]. This ~2‑log unit difference implies a ~100‑fold higher theoretical partition into octanol for the ester, directly impacting passive membrane diffusion.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA = 3.8 |
| Comparator Or Baseline | N‑(1,3‑benzothiazol‑2‑yl)‑4‑(pyrrolidin‑1‑ylsulfonyl)benzamide (estimated XLogP3‑AA ≈ 1.5–2.0) |
| Quantified Difference | ΔXLogP ≈ +1.8 to +2.3 (target more lipophilic) |
| Conditions | Computed using XLogP3 algorithm (PubChem 2021.05.07 release) [1] |
Why This Matters
Higher lipophilicity can improve membrane permeability and CNS penetration, making the target ester a more suitable lead candidate for intracellular or brain‑penetrant target engagement studies compared to the less lipophilic amide analog.
- [1] PubChem Compound Summary for CID 3573711, '1-(Benzo[d]thiazol-2-yl)ethyl 4-(pyrrolidin-1-ylsulfonyl)benzoate.' National Center for Biotechnology Information. Accessed Apr 2026. View Source
